Ethyl 4-carboethoxybenzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

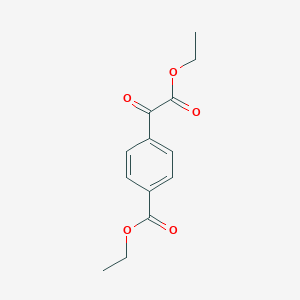

Ethyl 4-carboethoxybenzoylformate: is a chemical compound with the molecular formula C13H14O5 ethyl 4-[(ethoxycarbonyl)formyl]benzoate . This compound is characterized by its yellow oil form and is primarily used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-carboethoxybenzoylformate can be synthesized through the esterification of 4-carboethoxybenzoyl chloride with ethyl formate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 4-carboethoxybenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-carboethoxybenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of polymers and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 4-carboethoxybenzoylformate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The pathways involved include ester hydrolysis and oxidation-reduction reactions .

Comparison with Similar Compounds

- Ethyl benzoylformate

- Ethyl benzoylacetate

- Ethyl 4-formylbenzoate

Comparison:

- Ethyl benzoylformate and ethyl benzoylacetate are structurally similar but differ in the position and type of functional groups attached to the benzene ring.

- Ethyl 4-formylbenzoate is similar in having a formyl group but lacks the ethoxycarbonyl group present in ethyl 4-carboethoxybenzoylformate.

- The uniqueness of this compound lies in its dual functional groups, which make it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 4-carboethoxybenzoylformate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl ester and a benzoyl moiety, suggesting possible interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C13H14O5. Its structure can be broken down as follows:

- Ethyl Group : Contributes to the lipophilicity of the compound.

- Carboethoxy Group : Enhances solubility and may influence biological interactions.

- Benzoyl Moiety : Known for its ability to interact with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Weight | 250.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| Log P (octanol-water) | Not available |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

- IC50 Value : Approximately 30 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its efficacy against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli was evaluated using disk diffusion methods.

Table 2: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.

Research Findings and Future Directions

Ongoing research is focused on elucidating the precise molecular mechanisms underlying the activity of this compound. Studies are also exploring its potential synergistic effects when combined with other chemotherapeutic agents.

Properties

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWAXIMAWDPJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545253 |

Source

|

| Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102697-43-8 |

Source

|

| Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.